molecular formula C7H12Br2N2 B2837920 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide CAS No. 1864062-25-8

1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide

Cat. No. B2837920
CAS RN: 1864062-25-8
M. Wt: 283.995
InChI Key: CWVYWGHAVLYWBA-UHFFFAOYSA-N
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Description

“1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide” is a chemical compound that likely belongs to the class of organic compounds known as halogenated heterocycles . The “1H-pyrazole” part of the name suggests that it contains a pyrazole ring, which is a type of aromatic heterocyclic compound. The “3,5-dimethyl” indicates that there are methyl groups attached to the 3rd and 5th positions of this ring. The “1-(2-Bromoethyl)” part suggests that a 2-Bromoethyl group is attached to the 1st position of the pyrazole ring .

Scientific Research Applications

Green Synthesis Approaches

A study demonstrated a clean one-pot synthesis of tetrahydrobenzo(b)pyran derivatives using hexadecyltrimethyl ammonium bromide in aqueous media, highlighting an environmentally friendly method for synthesizing complex molecules that could be related to the broader class of pyrazole derivatives (Jin et al., 2004).

Structural Characterization

Another research focused on the solid-state structure of NH-pyrazolium hydrochlorides and hydrobromides, including those similar to 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide, through X-ray crystallography and CPMAS NMR, offering insights into the molecular and crystal structures of these compounds (Foces-Foces et al., 1997).

Anticancer Activity

The synthesis and evaluation of anticancer activity of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole were discussed, presenting the potential therapeutic applications of pyrazole derivatives (Metwally et al., 2016).

Catalysis and Microwave Irradiation

Research on sodium bromide catalyzed one-pot synthesis of tetrahydrobenzo[b]pyrans under microwave irradiation and solvent-free conditions shows the catalytic applications of bromide salts, which could be relevant to reactions involving 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide derivatives (Devi & Bhuyan, 2004).

Kinetic and Mechanistic Studies

A kinetic study on the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under solid–liquid phase transfer catalysis conditions with ultrasound application provides insights into the reaction mechanisms and kinetics of pyrazole formation, relevant to understanding the reactivity of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide (Wang et al., 2015).

properties

IUPAC Name

1-(2-bromoethyl)-3,5-dimethylpyrazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2.BrH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVYWGHAVLYWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCBr)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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